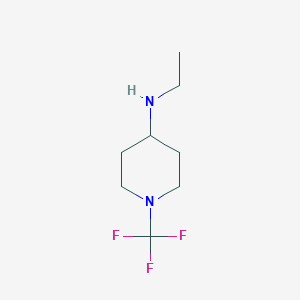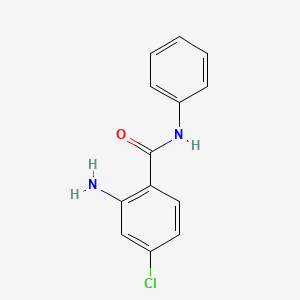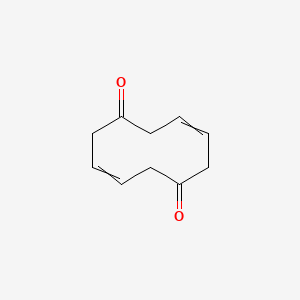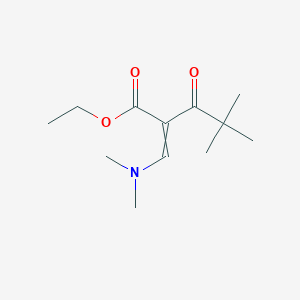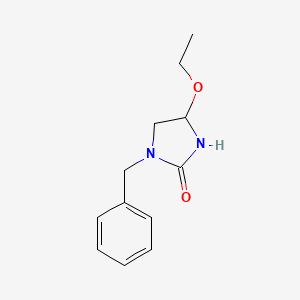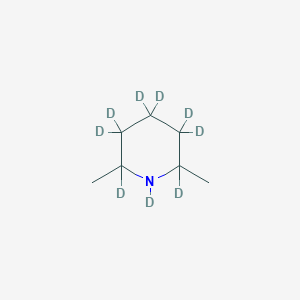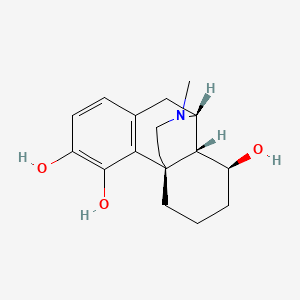
Pseudomorphine, tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Pseudomorphine can be synthesized by the oxidative coupling of morphine using potassium ferricyanide as the oxidizing agent This method involves the reaction of morphine with potassium ferricyanide under controlled conditions to produce pseudomorphine
Analyse Chemischer Reaktionen
Pseudomorphine undergoes several types of chemical reactions, including oxidation and hydrolysis. In an aqueous solution, morphine is oxidized to pseudomorphine and morphine-N-oxide . The oxidation reaction typically involves the use of oxidizing agents such as potassium ferricyanide. Hydrolysis reactions can also occur, leading to the breakdown of pseudomorphine into its constituent components under acidic or basic conditions .
Wissenschaftliche Forschungsanwendungen
Pseudomorphine has limited direct applications in scientific research due to its inactivity. it is of interest in the study of morphine and its derivatives. Researchers study pseudomorphine to understand the dimerization process of morphine and to investigate the impurities present in morphine preparations . Additionally, pseudomorphine’s structure and properties can provide insights into the behavior of other morphine-related compounds.
Wirkmechanismus
Pseudomorphine does not exert significant pharmacological effects, and its mechanism of action is not well-defined. It does not produce effects in the central nervous or gastrointestinal systems but may have some effects on the circulatory system . The molecular targets and pathways involved in any potential effects of pseudomorphine are not well-studied.
Vergleich Mit ähnlichen Verbindungen
Pseudomorphine is similar to other morphine-related compounds such as thebaine (paramorphine), morphine-N-oxide, morphine-3-glucuronide, and morphine-6-glucuronide . These compounds share structural similarities with pseudomorphine but differ in their pharmacological effects and applications. For example, thebaine is a precursor to several important opioids, while morphine-3-glucuronide and morphine-6-glucuronide are metabolites of morphine with distinct pharmacological properties.
Eigenschaften
CAS-Nummer |
63868-44-0 |
|---|---|
Molekularformel |
C17H23NO3 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
(1R,9R,10R,11S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,4,11-triol |
InChI |
InChI=1S/C17H23NO3/c1-18-8-7-17-6-2-3-12(19)15(17)11(18)9-10-4-5-13(20)16(21)14(10)17/h4-5,11-12,15,19-21H,2-3,6-9H2,1H3/t11-,12+,15-,17+/m1/s1 |
InChI-Schlüssel |
ZVVPOIIWSXKHNF-LRHZJYQRSA-N |
Isomerische SMILES |
CN1CC[C@]23CCC[C@@H]([C@H]2[C@H]1CC4=C3C(=C(C=C4)O)O)O |
Kanonische SMILES |
CN1CCC23CCCC(C2C1CC4=C3C(=C(C=C4)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


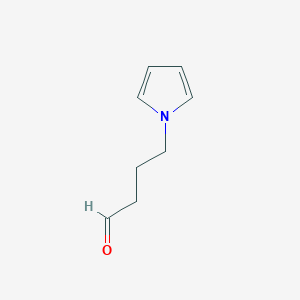
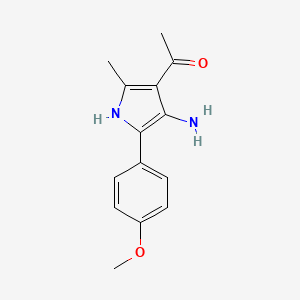

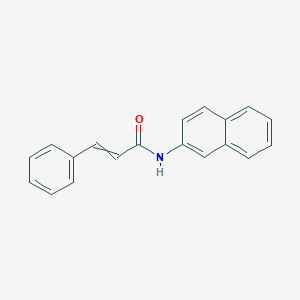
![6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine](/img/structure/B13945494.png)

